6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one
Description
The compound 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one belongs to the 4-hydroxyquinolin-2(1H)-one family, a class of heterocyclic molecules with diverse biological and pharmacological activities. Its structure features:
- A 6-chloro substituent on the quinoline core, enhancing electrophilicity and influencing binding interactions.
- A 4-phenyl group contributing to hydrophobic interactions and steric bulk.
Its synthesis likely involves condensation reactions between substituted anilines and malonic acid derivatives, analogous to methods described for similar compounds .
Properties
Molecular Formula |
C22H18ClN3O2S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-chloro-3-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H18ClN3O2S/c1-2-6-15-12-18(27)26-22(24-15)29-20-19(13-7-4-3-5-8-13)16-11-14(23)9-10-17(16)25-21(20)28/h3-5,7-12H,2,6H2,1H3,(H,25,28)(H,24,26,27) |
InChI Key |
PKQLBUZGKUZXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 6-chloro-4-phenylquinolin-2(1H)-one with 4-hydroxy-6-propylpyrimidine-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the quinoline ring to a dihydroquinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is also studied for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among quinolin-2(1H)-one derivatives significantly impact their physicochemical properties and biological activities:
Table 1: Structural and Functional Comparison of Selected Quinolin-2(1H)-one Derivatives
Key Research Findings
- Substituent Position Matters : Chlorine at position 6 (vs. 7 in 4D) significantly alters electronic properties, impacting binding to enzymatic targets .
- Sulfanyl vs.
- Synthetic Flexibility : Modular synthesis allows rapid generation of analogues, as shown in high-yield (>85%) routes for morpholine and acryloyl derivatives .
Biological Activity
The compound 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one is a complex organic molecule with potential biological activity that has garnered interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one is , with a molecular weight of approximately 352.87 g/mol. The compound features a quinoline core substituted with a chloro group, a phenyl moiety, and a pyrimidinyl sulfanyl group, contributing to its diverse chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.87 g/mol |
| CAS Number | 525582-11-0 |
Antimicrobial Properties
Research has indicated that compounds structurally similar to 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of quinoline possess inhibitory effects against various bacteria and fungi, suggesting a potential for this compound in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of the compound is notable. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation, particularly the PI3K/Akt and MAPK pathways.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of similar quinoline derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction (Smith et al., 2020).
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrimidine derivatives showed that compounds with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria (Johnson et al., 2021).
The proposed mechanism of action for 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Modulation of Signaling Pathways : It may affect various cellular signaling pathways, leading to altered gene expression associated with apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
